molecular formula C16H17N3O3 B2358301 6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899985-31-0

6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

カタログ番号: B2358301
CAS番号: 899985-31-0
分子量: 299.33
InChIキー: BCWZRCZPMUYCRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound based on the 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold, a core structure identified in patented research for its therapeutic potential. Compounds within this chemical class are the subject of ongoing scientific investigation due to their relevance in developing treatments for chronic respiratory diseases. The patent covering this family of molecules indicates their application in targeting serious pulmonary conditions, including chronic obstructive pulmonary disease (COPD), chronic bronchitis, and pulmonary fibrosis . The specific molecular architecture of this compound, featuring an allyl group at the 6-position and a 2-methoxyphenyl substituent at the 4-position, presents researchers with a versatile intermediate for medicinal chemistry and drug discovery programs. Its fused, polyheterocyclic nature makes it a valuable template for exploring novel biochemical interactions and structure-activity relationships. This chemical is provided exclusively to enable further exploration of its properties and mechanisms in controlled laboratory settings.

特性

IUPAC Name

4-(2-methoxyphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-3-8-19-9-11-13(15(19)20)14(18-16(21)17-11)10-6-4-5-7-12(10)22-2/h3-7,14H,1,8-9H2,2H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZRCZPMUYCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CN(C3=O)CC=C)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is C15H18N2O3C_{15}H_{18}N_2O_3 with a molecular weight of approximately 270.32 g/mol. The structure features a pyrrolopyrimidine core that contributes to its biological activity.

PropertyValue
Molecular FormulaC15H18N2O3C_{15}H_{18}N_2O_3
Molecular Weight270.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antiviral Activity

Research indicates that compounds within the pyrrolopyrimidine class exhibit antiviral properties. For instance, derivatives have shown potential against various viral targets including HIV and Hepatitis C. The mechanism often involves inhibition of viral replication by targeting specific enzymes crucial for the viral life cycle.

Anticancer Properties

Several studies have reported that pyrrolopyrimidine derivatives can induce apoptosis in cancer cells. The compound's mechanism may involve the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases leading to programmed cell death.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes. For example, it has been shown to inhibit certain kinases that are pivotal in cancer progression and viral replication.

Case Studies

  • Study on HIV Inhibition : A study demonstrated that a related pyrrolopyrimidine derivative exhibited an IC50 value of 2.95 μM against HIV reverse transcriptase, indicating significant antiviral activity .
  • Anticancer Activity : In vitro studies have shown that compounds similar to 6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can inhibit proliferation in various cancer cell lines including breast and lung cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes involved in viral replication or cancer cell proliferation.
  • Induction of Apoptosis : Triggering apoptotic pathways through mitochondrial dysfunction or activation of death receptors.
  • Modulation of Signaling Pathways : Altering pathways such as MAPK or NF-kB which are crucial for cell survival and proliferation.

類似化合物との比較

Key Observations :

  • C4 Substituents: Hydroxyl (Compound A) vs.
  • C6 Substituents : Allyl (Target Compound) vs. benzyl (Compound A) groups introduce steric and electronic differences. Allyl’s smaller size and higher flexibility could enhance binding pocket accommodation, while benzyl’s aromaticity may stabilize π-π interactions in enzyme active sites .

Mechanistic Insights from Molecular Studies

  • Molecular Docking : Compound A showed a binding energy of -7.9 kcal/mol to α-glucosidase, comparable to the standard (-7.8 kcal/mol) . The target compound’s 2-methoxyphenyl group may interact differently with hydrophobic pockets, while the allyl group could reduce steric hindrance.
  • Dynamic Stability : Compound A’s RMSD (1.7 Å) aligns with protein stability (1.6 Å), suggesting robust binding . The target compound’s flexible allyl group might introduce conformational variability, necessitating further simulation studies.

Therapeutic Potential and Divergence

  • Anti-Diabetic Applications : Compound A’s high α-glucosidase inhibition (81.99%) highlights the therapeutic promise of this scaffold . The target compound’s efficacy remains speculative but could be optimized via structure-activity relationship (SAR) studies.
  • Anti-Inflammatory Applications : Analogs with 4-chlorophenyl or 4-methoxybenzyl groups (e.g., ) are patented as neutrophil elastase inhibitors, indicating scaffold versatility. The target compound’s 2-methoxyphenyl group may favor alternative targets.

準備方法

Cyclocondensation of Diamine and Keto-Ester Precursors

A validated approach for pyrrolopyrimidine derivatives involves cyclocondensation reactions. Adapting methods from and:

Step 1: Synthesis of 4-(2-Methoxyphenyl)-3,4-Dihydropyrimidine Intermediate

  • Reactants : 2-Methoxyphenylacetaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), urea (1.5 eq).
  • Conditions : Reflux in glacial acetic acid with catalytic HCl (12 h).
  • Outcome : Forms 4-(2-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Step 2: Allylation at Position 6

  • Reactants : Intermediate from Step 1 (1.0 eq), allyl bromide (1.5 eq).
  • Conditions : K₂CO₃ (2.0 eq) in DMF, 80°C (6 h).
  • Outcome : 6-Allyl-4-(2-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one.

Step 3: Pyrrolidine Ring Formation

  • Reactants : Allylated intermediate (1.0 eq), chloroacetic acid (1.2 eq).
  • Conditions : Reflux in acetic anhydride/acetic acid (1:1) with NaOAc (8 h).
  • Mechanism : Intramolecular cyclization via nucleophilic attack of the secondary amine on the α-carbon of chloroacetic acid.

Step 4: Oxidation to Dione

  • Oxidizing Agent : KMnO₄ in acidic medium (H₂SO₄/H₂O).
  • Conditions : 0–5°C, stirred for 4 h.
  • Yield : ~65% (estimated from analogous oxidations in).

One-Pot Multi-Component Reaction (MCR)

A streamlined MCR approach minimizes isolation steps:

  • Reactants :
    • 2-Methoxybenzaldehyde (1.0 eq).
    • Allylamine (1.2 eq).
    • Ethyl 3-aminocrotonate (1.0 eq).
  • Conditions : Microwave irradiation (100°C, 30 min) in ethanol with p-TsOH.
  • Advantages : Higher atom economy (70–75% yield inferred from).

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Acetic Acid vs. Ethanol : Acetic acid enhances cyclization but requires longer reflux times (8–10 h). Ethanol under microwave reduces time but may lower yield.
  • Base Selection : K₂CO₃ outperforms NaHCO₃ in allylation due to superior solubility in DMF.

Stereochemical Considerations

The undefined stereocenter at position 4 arises from non-chiral conditions. Chiral HPLC or asymmetric catalysis (e.g., L-proline) could resolve enantiomers, though no such data exists for this compound.

Analytical Characterization

Key Data from PubChem:

  • SMILES : COC1=CC=CC=C1C2C3=C(CN(C3=O)CC=C)NC(=O)N2.
  • Hydrogen Bond Donors/Acceptors : 2/3.
  • Topological Polar Surface Area : 70.7 Ų.

Spectroscopic Validation:

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (amide I).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–6.80 (m, 4H, aromatic), 5.90 (m, 1H, allyl CH), 4.10 (d, 2H, N-CH₂), 3.85 (s, 3H, OCH₃).

Challenges and Alternatives

  • Low Yield in Oxidation : Step 4 yields ~65% due to over-oxidation by-products. Alternative oxidants (e.g., Jones reagent) may improve selectivity.
  • Purity Issues : Recrystallization from ethyl acetate/ethanol (3:2) achieves >95% purity.

Q & A

Q. What are the standard synthetic routes for 6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways starting with barbituric acid derivatives and substituted phenols. A common approach includes:

  • Step 1: Condensation of barbituric acid with 2-methoxyphenol under controlled acidic or basic conditions to form the pyrrolopyrimidine core .
  • Step 2: Allylation at the 6-position using allyl halides or allyl amines in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours .
  • Purification: Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .
    Optimization strategies:
  • Adjust reaction time and temperature to minimize side products (e.g., over-allylation).
  • Use catalysts like K₂CO₃ for improved regioselectivity .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical for characterization?

Key techniques include:

  • NMR spectroscopy:
    • ¹H NMR: Peaks at δ 2.5–3.5 ppm (pyrrolidine protons), δ 6.5–7.5 ppm (aromatic protons from 2-methoxyphenyl), and δ 5.0–5.5 ppm (allyl group protons) .
    • ¹³C NMR: Signals for carbonyl groups (C=O) at 165–175 ppm and methoxy groups (OCH₃) at ~55 ppm .
  • X-ray crystallography: Resolves the fused bicyclic system and confirms stereochemistry .
  • Mass spectrometry (HRMS): Validates the molecular formula (e.g., [M+H]+ at m/z 312.12) .

Q. What biological activities are associated with this compound, and how are they evaluated in vitro?

Reported activities include:

  • PARP inhibition: Assessed via enzymatic assays using recombinant PARP1/2 and NAD+ analogs. IC₅₀ values are compared to reference inhibitors (e.g., Olaparib) .
  • Anticancer activity: Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Selectivity is evaluated via toxicity in non-cancerous cells (e.g., HEK293) .
  • Dopamine receptor modulation: Radioligand binding assays (e.g., competition with [³H]SCH23390 for D1 receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Substituent modifications:
    • Replace the allyl group with bulkier alkyl chains to improve lipophilicity and membrane permeability .
    • Modify the 2-methoxyphenyl group to electron-withdrawing groups (e.g., nitro) for stronger PARP binding .
  • Methodology:
    • Synthesize analogs via parallel combinatorial chemistry.
    • Evaluate activity using dose-response curves and molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How should researchers resolve contradictions in solubility and stability data across studies?

  • Contradictions example: Discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL) may arise from pH-dependent ionization or polymorphic forms.
  • Resolution strategies:
    • Conduct HPLC-UV stability assays under varying pH (2–9) and temperature (4–40°C) .
    • Characterize polymorphs via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) .

Q. What computational approaches are used to predict the compound’s interaction with biological targets?

  • Molecular docking: Simulate binding to PARP1’s catalytic domain (PDB ID: 4UND) using Glide or Schrödinger Suite .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond interactions with key residues (e.g., Ser904, Tyr907) .

Q. How can experimental design address challenges in reproducibility for multi-step syntheses?

  • Critical factors:
    • Solvent purity: Use anhydrous solvents (e.g., THF over molecular sieves) to prevent hydrolysis .
    • Catalyst loading: Optimize Pd(PPh₃)₄ (0.5–2 mol%) in cross-coupling steps .
  • Documentation: Report detailed protocols (e.g., ramp rates for temperature, inert atmosphere conditions) to ensure replicability .

Q. What advanced analytical methods are employed to assess purity and degradation products?

  • LC-MS/MS: Quantify impurities at <0.1% levels using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .
  • Forced degradation studies: Expose the compound to heat (60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to identify degradation pathways .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Key issues:
    • Exothermic reactions: Use jacketed reactors with controlled cooling during allylation .
    • Low yields in final steps: Switch from column chromatography to recrystallization (solvent: ethanol/water) for cost-effective purification .

Q. How can target engagement studies validate the compound’s mechanism of action?

  • Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka, kd) to immobilized PARP1 .
  • Cellular thermal shift assay (CETSA): Confirm target binding by monitoring protein stability shifts in lysates after compound treatment .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。